3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a bromine atom at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position of the imidazo[1,2-a]pyridine ring system. It is recognized for its potential applications in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics and reactivity profile.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed product specifications and availability for research purposes .
The synthesis of 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be accomplished through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 3-bromoacetophenone, followed by cyclization and formylation. The reaction typically employs potassium carbonate as a base in a polar solvent such as dimethylformamide (DMF) under elevated temperatures .
The reaction conditions are crucial for optimizing yield and purity. For instance, using a continuous flow reactor can enhance reaction efficiency and reproducibility in industrial settings. The choice of solvents and reagents is also significant in minimizing waste and maximizing product yield .
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde participates in various chemical reactions typical of aldehydes and heterocycles. These include nucleophilic additions to the carbonyl group and electrophilic substitutions on the aromatic ring.
For example, nucleophilic attack by amines or alcohols can yield corresponding derivatives, while electrophilic aromatic substitution can introduce additional functional groups onto the aromatic system. The presence of the bromine atom enhances reactivity towards nucleophiles due to its electron-withdrawing effect .
The mechanism of action for reactions involving 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde often involves initial nucleophilic attack on the carbonyl carbon followed by subsequent rearrangements or substitutions depending on the nature of the nucleophile.
In studies involving similar imidazo[1,2-a]pyridines, it has been observed that these compounds can serve as intermediates in synthesizing biologically active molecules. The mechanism typically includes steps such as proton transfers and rearrangements facilitated by base or acid catalysis .
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is expected to be a solid at room temperature with specific melting and boiling points that are yet to be fully characterized in literature.
The chemical properties include its solubility in polar solvents like dimethylformamide and dichloromethane. The compound is also sensitive to light and moisture, which may affect its stability over time .
This compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals targeting various biological pathways. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Additionally, it serves as an important intermediate in organic synthesis for constructing more complex heterocyclic compounds used in drug discovery .
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged fused bicyclic heterocycle featuring a six-membered pyridine ring fused to a five-membered imidazole ring. This architecture confers remarkable electronic properties, including significant π-electron delocalization and a dipole moment (~3.5 Debye) that enhances solubility in polar solvents. The scaffold’s planar rigidity allows for predictable intermolecular interactions, making it invaluable in materials science and pharmaceutical design. Its "drug prejudice" status arises from proven bio-compatibility, as evidenced by FDA-approved drugs like zolpidem (insomnia) and zolimidine (antiulcer) that leverage this core [6] [7]. Within medicinal chemistry, the scaffold’s ability to engage in hydrogen bonding (via N1 and N3) and π-stacking interactions enables precise targeting of biological macromolecules, particularly in infectious disease and oncology research. The core’s synthetic versatility permits regioselective functionalization at C2, C3, C5, C6, and C7, enabling tailored pharmacological profiles.
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS#: 1313712-51-4; C9H7BrN2O; MW: 239.07) exemplifies strategic functionalization of the imidazopyridine core [2] [4] [8]. Each substituent imparts distinct electronic and steric influences:
Table 1: Comparative Analysis of Key Imidazo[1,2-a]pyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Positions |
---|---|---|---|---|
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | 1313712-51-4 | C9H7BrN2O | 239.07 | 2-CHO, 3-Br, 5-CH3 |
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | 59938-40-8 | C8H5BrN2O | 225.04 | 2-CHO, 3-Br |
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | 30384-96-4 | C8H5BrN2O | 225.04 | 3-CHO, 6-Br |
3-Bromo-5-methylimidazo[1,2-a]pyridine | 5857-47-6 | C8H7BrN2 | 211.06 | 3-Br, 5-CH3 |
5-Bromo-3-methylimidazo[1,2-a]pyridine | N/A | C8H7BrN2 | 211.06 | 3-CH3, 5-Br |
Brominated imidazopyridines emerged prominently in the 2000s as intermediates for antimycobacterial agents. Early work focused on unsubstituted cores like 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS# 59938-40-8) [3], but synthetic limitations impeded regiocontrol. The 2010s witnessed targeted C5 methylation to enhance lipid permeability for tuberculosis drug candidates. Key developments include:
Table 2: Evolution of Key Synthetic Routes for Brominated Imidazopyridines
Time Period | Target Compound | Key Synthetic Strategy | Reported Yield | Primary Application |
---|---|---|---|---|
Pre-2000 | Unsubstituted bromo-imidazopyridines | Classical cyclization | 30-40% | Building blocks for CNS agents |
2001 | 3-Bromo-5-methylimidazo[1,2-a]pyridine | Bromocyclization of enolizable ketones | ~55% [10] | Intermediate for anxiolytic analogs |
2010–2015 | 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | Vilsmeier-Haack formylation | 60-75% | Antitubercular carboxamide precursors |
2018–Present | Functionalized analogs (e.g., Q203) | Metal-catalyzed cross-coupling | 80-95% | Clinical-stage TB therapeutics [7] |
The aldehyde functionality in modern derivatives enables rapid diversification to oximes, hydrazones, and Schiff bases—critical for probing SAR in drug discovery. Current research focuses on late-stage functionalization via C–H activation, though bromine remains indispensable for achieving full regioselectivity in complex molecule synthesis.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0